2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide
Description
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO2S/c1-15(19,8-11-6-7-20-9-11)10-17-14(18)12-4-2-3-5-13(12)16/h2-7,9,19H,8,10H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGKWDLCEYSYFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C2=CC=CC=C2Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of a benzamide derivative, followed by the introduction of the thiophene ring through a series of substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen-substituted derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the bromine atom could result in various substituted benzamide derivatives.
Scientific Research Applications
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Benzamide Derivatives
Key Comparisons:
Substituent Effects on Reactivity and Electronic Properties Bromine vs. In contrast, the methyl group in ’s compound is electron-donating, stabilizing adjacent reaction intermediates in C–H activation . Thiophene vs. Naphthalene/Pyrimidine: The thiophene moiety in the target compound introduces sulfur-mediated electronic effects (e.g., resonance donation) and possible metal coordination, distinct from the extended conjugation of naphthalene () or the hydrogen-bonding capacity of pyrimidine () .
Directing Group Utility
- The hydroxyl and amide groups in the target compound form an N,O-bidentate directing group, analogous to ’s structure. This motif facilitates regioselective C–H bond activation in palladium- or ruthenium-catalyzed reactions, though the thiophene’s electron-rich nature may alter metal coordination compared to methyl-substituted analogs .
Spectroscopic and Structural Differences
- 13C NMR Shifts : The target compound’s thiophene carbons would resonate near δ 125–140 ppm (typical for aromatic thiophenes), contrasting with δ 25–30 ppm for aliphatic methyl groups () or δ 115–135 ppm for naphthalene () .
- Crystallography : highlights X-ray analysis for confirming bond angles and hydrogen-bonding networks. The target compound’s thiophene and bromine substituents may induce steric clashes or unique packing motifs compared to simpler derivatives .
Potential Applications The bromine atom in the target compound and –5 derivatives suggests utility in medicinal chemistry (e.g., kinase inhibitors) or as a precursor for functionalization. The thiophene group could enhance binding to sulfur-interacting biological targets or improve material conductivity in organic electronics .
Biological Activity
2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom, a hydroxyl group, and a thiophene moiety. The presence of these functional groups suggests potential interactions with various biological targets.
The biological activity of this compound may involve several mechanisms, including:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, thereby altering metabolic processes.
- Receptor Binding : It can interact with receptors, affecting signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest that it may exhibit antimicrobial properties against various pathogens.
Anticancer Activity
Recent studies have evaluated the anticancer potential of benzamide derivatives similar to this compound. For instance, compounds within this class have shown significant inhibitory effects on cancer cell lines such as MCF-7 and A549, with IC50 values ranging from 3.0 µM to 10 µM .
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 2-bromo-N-{...} | A549 | 5.85 | |
| Benzamide Derivative | MCF-7 | 3.0 | |
| PABA Analog | Various | <10 |
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through in vitro studies against various bacterial strains. While specific data for this compound is limited, related compounds have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Case Studies
- Study on Anticancer Properties : A study conducted on benzamide derivatives demonstrated that certain modifications could enhance their potency against breast cancer cell lines. The findings indicated that the introduction of specific substituents significantly improved the anticancer activity compared to standard treatments like 5-Fluorouracil .
- Antimicrobial Evaluation : Another research project focused on the synthesis and testing of thiophene-containing benzamides revealed promising results against resistant bacterial strains, suggesting that structural modifications could lead to new therapeutic agents .
Q & A
Basic: What experimental design strategies are recommended for optimizing the synthesis of 2-bromo-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide?
Answer:
Statistical methods such as Design of Experiments (DoE) are critical for minimizing trial numbers while maximizing parameter coverage. For example, fractional factorial designs can identify critical variables (e.g., temperature, reagent stoichiometry, reaction time) impacting yield and purity. Response surface methodology (RSM) further optimizes these parameters . Additionally, continuous flow reactors (as noted in nitrobenzamide synthesis) improve reproducibility and scalability by enhancing heat/mass transfer .
Key Parameters to Track:
- Reaction time and temperature profiles
- Solvent polarity effects on nucleophilic substitution (bromine reactivity)
- Purification methods (e.g., column chromatography vs. recrystallization)
Basic: How can researchers characterize the structural and functional groups of this compound?
Answer:
Multi-modal spectroscopic and chromatographic techniques are essential:
- 1H/13C NMR : Confirm substitution patterns (e.g., thiophene methyl group, bromobenzamide carbonyl).
- FT-IR : Identify hydroxyl (-OH, ~3200–3500 cm⁻¹) and amide (-CONH-, ~1650 cm⁻¹) stretches .
- Mass Spectrometry (ESI-MS/HRMS) : Verify molecular weight (e.g., bromine isotope patterns) .
- Melting Point Analysis : Assess purity (>95% ideal for pharmacological studies) .
Example Workflow:
Synthesize and purify the compound.
Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs) .
Basic: What purification strategies are effective for isolating this compound from reaction byproducts?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) to separate polar byproducts (e.g., unreacted thiophene derivatives) .
- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .
- Membrane Separation : Advanced techniques like nanofiltration can isolate high-purity compounds in large-scale synthesis .
Critical Considerations:
- Monitor TLC to track elution profiles.
- Use HPLC for final purity validation (>98% for biological assays) .
Advanced: How can reaction mechanisms involving this compound be elucidated, particularly its bromine substitution reactivity?
Answer:
Mechanistic studies require:
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps.
- Computational Modeling : Density Functional Theory (DFT) calculates transition states and intermediates (e.g., SN2 vs. radical pathways for bromine substitution) .
- Trapping Experiments : Use radical scavengers (e.g., TEMPO) to confirm intermediates in domino reactions .
Case Study:
In I2/TBHP-mediated domino reactions, bromine acts as a leaving group, with iodine mediating oxidative coupling. Similar mechanisms may apply to this compound’s reactivity .
Advanced: What computational tools are available to predict the synthetic feasibility and reaction pathways for this compound?
Answer:
- Retrosynthetic Analysis : Tools like Pistachio and Reaxys propose synthetic routes using known reaction templates .
- Quantum Chemical Software (Gaussian, ORCA) : Simulate reaction pathways (e.g., bromine substitution energetics) .
- Machine Learning (IBM RXN) : Predict optimal conditions (solvent, catalyst) based on analogous benzamide syntheses .
Example Workflow:
Input SMILES into IBM RXN to generate plausible routes.
Validate pathways with DFT calculations.
Optimize using high-throughput screening .
Advanced: How can researchers evaluate the biological activity of this compound, particularly its interaction with target proteins?
Answer:
- Molecular Docking (AutoDock, Glide) : Predict binding affinities to receptors (e.g., kinases, GPCRs) using the compound’s 3D structure (generated via CORINA) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., IC50 determination) .
- ADMET Prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP, bioavailability) .
Case Study:
Benzamide derivatives with bromine and thiophene groups show anticancer activity by intercalating DNA or inhibiting topoisomerases .
Advanced: How can structural analogs of this compound be designed to enhance solubility or bioactivity?
Answer:
- Bioisosteric Replacement : Substitute bromine with trifluoromethyl (-CF3) to improve metabolic stability .
- Pro-drug Design : Introduce hydrolyzable groups (e.g., ester linkages) to the hydroxyl moiety for controlled release .
- Co-crystallization Studies : Identify hydrogen-bonding motifs to guide solubility-enhancing modifications .
Example:
Replacing the thiophene methyl group with pyridinyl (as in similar compounds) enhances water solubility without compromising activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
